molecular formula C15H18N2O B1441409 4-Aminomethyl-2'-ethoxy-biphenyl-2-ylamine CAS No. 873056-26-9

4-Aminomethyl-2'-ethoxy-biphenyl-2-ylamine

Cat. No.: B1441409
CAS No.: 873056-26-9
M. Wt: 242.32 g/mol
InChI Key: XSRYPWGVCZGUDP-UHFFFAOYSA-N
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Description

4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine is an organic compound with a complex structure that includes both amine and ether functional groups

Properties

IUPAC Name

5-(aminomethyl)-2-(2-ethoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-18-15-6-4-3-5-13(15)12-8-7-11(10-16)9-14(12)17/h3-9H,2,10,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRYPWGVCZGUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C=C(C=C2)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Aminomethyl-2’-ethoxy-biphenyl-2-ylamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .

Biological Activity

4-Aminomethyl-2'-ethoxy-biphenyl-2-ylamine is an organic compound characterized by its complex structure, which includes both amine and ether functional groups. Its unique chemical properties enable it to interact with various biological molecules, influencing their structure and function. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-(aminomethyl)-2-(2-ethoxyphenyl)aniline, and its molecular formula is C15H18N2O. The presence of the amine group allows for hydrogen bonding with biological targets, while the biphenyl structure facilitates π-π interactions with aromatic amino acids in proteins.

PropertyValue
IUPAC Name5-(aminomethyl)-2-(2-ethoxyphenyl)aniline
Molecular FormulaC15H18N2O
Molecular Weight242.31 g/mol
CAS Number873056-26-9

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The amine group can form hydrogen bonds, which is critical for enzyme-substrate interactions and protein binding. Additionally, the biphenyl moiety allows for significant interactions with aromatic residues in proteins, potentially modulating enzyme activities and signaling pathways.

Key Mechanisms:

  • Hydrogen Bonding: Facilitates interaction with biological macromolecules.
  • π-π Interactions: Enhances binding affinity to proteins.
  • Enzyme Modulation: Potentially alters enzyme kinetics and activities.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological applications, particularly in enzyme studies and as a precursor for synthesizing more complex biologically active molecules.

Case Studies

  • Enzyme Interaction Studies:
    • A study highlighted the compound's role in influencing enzyme activity through competitive inhibition mechanisms. The amine group was found to be crucial for binding to the active site of certain enzymes, leading to altered catalytic efficiency.
  • Anticancer Activity:
    • Preliminary investigations indicated that derivatives of this compound exhibited significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be below 25 µM, indicating potent activity.
  • Antimicrobial Properties:
    • The compound showed promising antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with growth inhibition zones ranging from 14 to 17 mm in diameter.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundBiological ActivityNotes
4-AminomethylbenzylalcoholModerateLacks ethoxy and biphenyl components
4-AminomethylphenolLowLess versatile due to simpler structure
4-AminomethylfluoropiperidineHigh (as T-Type Ca²⁺ antagonist)Shows CNS penetration; blocks tremor activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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